1,2-Dimyristin, (R)-
CAS No.: 1069-82-5
Cat. No.: VC21015734
Molecular Formula: C31H60O5
Molecular Weight: 512.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1069-82-5 |
---|---|
Molecular Formula | C31H60O5 |
Molecular Weight | 512.8 g/mol |
IUPAC Name | [(2R)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate |
Standard InChI | InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m1/s1 |
Standard InChI Key | JFBCSFJKETUREV-GDLZYMKVSA-N |
Isomeric SMILES | CCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCC |
SMILES | CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
1,2-Dimyristin, (R)- is known by several chemical names and identifiers, which are summarized in Table 1.
Table 1: Chemical Identifiers of 1,2-Dimyristin, (R)-
Parameter | Value |
---|---|
IUPAC Name | (R)-3-Hydroxypropane-1,2-diyl ditetradecanoate |
Common Names | 1,2-Dimyristin, (R)-; 2,3-Dimyristoyl-sn-glycerol; (R)-1,2-Dimyristoyl-glycerol |
CAS Registry Number | 1069-82-5 |
Molecular Formula | C₃₁H₆₀O₅ |
Molecular Weight | 512.81 g/mol |
PubChem CID | 11027649 |
Lipid Number | DG(14:0/14:0/0:0) |
The compound is recognized in various databases and literature with different synonyms, including "2,3-Dimyristoyl-sn-glycerol," "Myristin, 1,2-di-, D-," and "(R)-Glycerol 1,2-dimyristate" . These naming variations reflect different nomenclature systems used across chemical databases and literature.
Structural Characteristics
1,2-Dimyristin, (R)- is a 1,2-diacyl-sn-glycerol in which both acyl groups are tetradecanoyl (myristoyl). The structural composition features:
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A glycerol backbone with the R-configuration
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Two myristic acid (C14:0) chains esterified at the sn-1 and sn-2 positions
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A free hydroxyl group at the sn-3 position
The compound can be described using several chemical notations:
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SMILES: O=C(OCC(OC(=O)CCCCCCCCCCCCC)CO)CCCCCCCCCCCCC
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InChI: InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3
Physical and Chemical Properties
The physical and chemical properties of 1,2-Dimyristin, (R)- are crucial for understanding its behavior in various applications and are summarized in Table 2.
Table 2: Physical and Chemical Properties of 1,2-Dimyristin, (R)-
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 58-61°C |
Solubility | Soluble in organic solvents (chloroform, ethyl acetate, acetone) |
Storage Condition | -20°C |
Appearance | White to off-white solid |
Purity (commercial) | >99% |
The relatively high melting point of 58-61°C reflects the compound's saturated fatty acid chains, which allow for tight molecular packing in the solid state . These properties influence its applications in various fields, particularly in lipid-based formulations and research.
Synthesis and Production
Laboratory Synthesis Methods
Several methods exist for synthesizing 1,2-Dimyristin, (R)-, with the Steglich esterification being one of the most common approaches for laboratory-scale production.
Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. A typical synthesis involves:
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Preparation of a silica-glycerophosphocholine (GPC) complex
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Reaction with myristic acid in the presence of DCC and DMAP
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Purification through recrystallization, typically using ethyl acetate and acetone
The Steglich method produces high yields and maintains stereochemical integrity, which is crucial for obtaining the correct R-configuration.
Enzymatic Synthesis
Enzymatic approaches offer advantages in stereoselectivity:
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Use of lipases (e.g., from Saccharomyces cerevisiae) for selective esterification of glycerol
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Enzymatic hydrolysis of trimyristin, yielding 1,2-Dimyristin and myristate as products
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Conditions typically involve mild temperatures (30-45°C) and neutral to slightly alkaline pH (7-8)
Purification Methods
Obtaining high-purity 1,2-Dimyristin, (R)- requires careful purification:
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Recrystallization from ethyl acetate at 50°C, followed by cooling to 4°C
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Removal of byproducts (DCC, fatty acid anhydrides, myristic acid) by centrifugation
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Further purification by dispersion in chloroform and precipitation with acetone at -6°C
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Confirmation of purity by spectroscopic methods (NMR, FTIR, MS)
These purification steps are critical for removing urea-type byproducts from the Steglich esterification, as evidenced by the disappearance of characteristic amide I (C=O) and amide II (CO–NH) peaks at 1,624 and 1,571 cm⁻¹ in FTIR spectra .
Applications in Research and Industry
Biological Membrane Studies
1,2-Dimyristin, (R)- serves as a key component in model membrane systems:
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As a precursor for phospholipid synthesis, particularly 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
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In studies of membrane fluidity and phase transition behaviors
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For investigating lipid-protein interactions in artificial membrane systems
The compound's saturated acyl chains make it particularly useful for creating stable, reproducible model membranes with well-defined phase transition temperatures.
Pharmaceutical Applications
In pharmaceutical research, 1,2-Dimyristin, (R)- has found applications in:
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Drug delivery systems, particularly lipid-based formulations
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Development of nanoparticle drug carriers
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Emulsification of hydrophobic drugs to improve bioavailability
The compound's ability to form stable lipid structures makes it valuable in these applications, where controlling drug release and improving drug solubility are crucial factors.
Food Science Applications
In food science, 1,2-Dimyristin, (R)- has been investigated for:
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Emulsification properties in oil-in-water systems
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Fat replacement in low-calorie food formulations
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Textural modification in processed foods
Comparative Analysis with Related Compounds
Comparison with Other Diglycerides
1,2-Dimyristin, (R)- belongs to a family of diglycerides that differ in fatty acid chain length and saturation. Table 3 compares it with related diglycerides.
Table 3: Comparison of 1,2-Dimyristin with Related Diglycerides
Compound | Fatty Acid Composition | Melting Point (°C) | Molecular Weight (g/mol) |
---|---|---|---|
1,2-Dimyristin | C14:0/C14:0/0:0 | 58-61 | 512.81 |
1,2-Dilaurin | C12:0/C12:0/0:0 | 46.3-46.5 | 456.70 |
1,2-Dipalmitin | C16:0/C16:0/0:0 | ~70 | 568.91 |
1,2-Distearin | C18:0/C18:0/0:0 | ~80 | 625.01 |
This comparison reveals that melting points increase with chain length due to stronger van der Waals interactions between longer fatty acid chains .
Comparison with Phospholipid Derivatives
1,2-Dimyristin, (R)- serves as a precursor for important phospholipids like DMPC and DMPE. Table 4 compares these related compounds.
Table 4: Comparison of 1,2-Dimyristin with Its Phospholipid Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Head Group | Applications |
---|---|---|---|---|
1,2-Dimyristin, (R)- | C₃₁H₆₀O₅ | 512.81 | -OH | Lipid research, precursor |
DMPC | C₃₆H₇₂NO₈P | 677.93 | Phosphocholine | Liposomes, drug delivery |
DMPE | C₃₃H₆₆NO₈P | 635.85 | Phosphoethanolamine | Membrane studies |
The addition of phosphate-containing head groups significantly alters the physicochemical properties and applications of these compounds. While 1,2-Dimyristin is relatively nonpolar with a free hydroxyl group, DMPC and DMPE contain zwitterionic head groups that enable formation of bilayer structures in aqueous environments .
Stereochemistry and Positional Isomerism
Stereochemical Considerations
The R-configuration of 1,2-Dimyristin, (R)- refers to the stereochemistry at the central carbon of the glycerol backbone. This stereochemistry is critical for biological recognition and activity:
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In biological systems, enzymes typically recognize the R-configuration (also referred to as the sn-nomenclature)
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The S-enantiomer (1,2-Dimyristin, (S)-) has different biological properties
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Racemic mixtures show different physicochemical properties than pure enantiomers
Positional Isomerism
1,2-Dimyristin can be distinguished from its positional isomer 1,3-dimyristin:
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In 1,2-dimyristin, the fatty acids occupy positions 1 and 2 of glycerol
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In 1,3-dimyristin, positions 1 and 3 are esterified, leaving position 2 free
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These isomers can be separated and identified by chromatographic techniques
The positional arrangement of fatty acids significantly affects the compound's physical properties and biological activity, with 1,2-diglycerides generally showing higher biological activity than their 1,3-counterparts.
Current Research and Future Perspectives
Recent research involving 1,2-Dimyristin, (R)- has focused on several promising areas:
Advanced Drug Delivery Systems
Research has demonstrated the use of 1,2-Dimyristin, (R)- in formulating lipid nanoparticles for delivering chemotherapeutic agents. Studies indicate enhanced drug solubility and improved cellular uptake compared to conventional formulations, leading to increased cytotoxicity against cancer cells.
Phase Change Materials
The thermal properties of 1,2-Dimyristin and related glycerides are being explored for applications as phase-change materials (PCMs) for thermal energy storage. These materials can absorb and release thermal energy during phase transitions, showing potential in building materials to enhance energy efficiency by regulating indoor temperatures .
Membrane Technology
The well-defined phase transition behavior of 1,2-Dimyristin-based lipid systems makes them valuable in developing advanced membrane technologies, including:
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